molecular formula C23H27ClN4O3 B3917353 N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3917353
M. Wt: 442.9 g/mol
InChI Key: RPPYXCKNRBBYJV-UVHMKAGCSA-N
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Description

N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:

    Starting Materials: The synthesis begins with the selection of appropriate aldehydes and amines.

    Reaction Conditions: The reaction mixture is heated under reflux in the presence of a suitable solvent.

    Product Isolation: The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and in-line purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor make it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-[3-chloro-5-ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c1-5-29-22-12-18(13-27-28-14-25-26-15-28)11-20(24)23(22)31-9-8-30-21-10-17(4)6-7-19(21)16(2)3/h6-7,10-16H,5,8-9H2,1-4H3/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPYXCKNRBBYJV-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCCOC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCCOC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

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